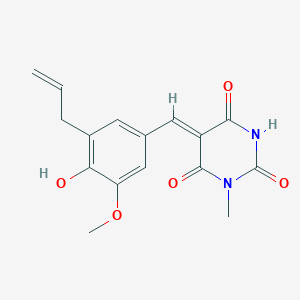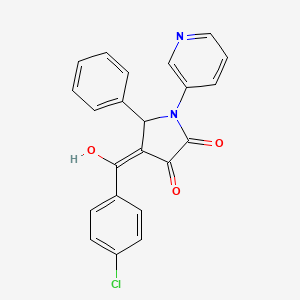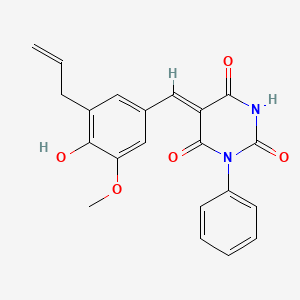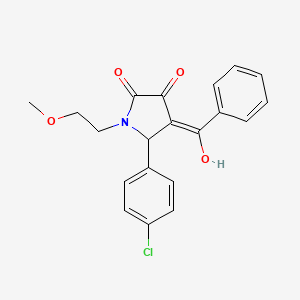
N-(2-methoxyethyl)-2-(methylamino)-N-(4-methylbenzyl)nicotinamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(methylamino)-N-(4-methylbenzyl)nicotinamide, commonly known as MMN or NMN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
MMN acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism. NAD+ levels decline with age, and this decline has been linked to various age-related diseases. MMN supplementation has been shown to increase NAD+ levels, which in turn activates SIRT1. Activation of SIRT1 has been linked to various health benefits, including improved mitochondrial function, increased insulin sensitivity, and protection against oxidative stress.
Biochemical and Physiological Effects
MMN has been shown to have various biochemical and physiological effects. Research has shown that MMN supplementation can improve cognitive function, increase lifespan, and protect against age-related diseases. MMN has also been shown to improve mitochondrial function, increase insulin sensitivity, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMN in lab experiments is its potential therapeutic applications. MMN has been shown to have various health benefits, particularly in the field of neurodegenerative diseases. However, one of the limitations of using MMN in lab experiments is its cost. MMN is a synthetic compound, and its production can be expensive.
Orientations Futures
There are several future directions for MMN research. One area of research is the potential therapeutic applications of MMN in the treatment of neurodegenerative diseases. MMN has been shown to improve cognitive function and protect against age-related diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of more cost-effective synthesis methods for MMN. The high cost of MMN production can be a limiting factor in its use in lab experiments, and more cost-effective methods of production could make MMN more accessible for research.
Applications De Recherche Scientifique
MMN has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. Research has shown that MMN can activate the enzyme sirtuin 1 (SIRT1), which plays a crucial role in regulating cellular metabolism and energy production. Activation of SIRT1 has been linked to various health benefits, including improved cognitive function, increased lifespan, and protection against age-related diseases.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(methylamino)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-6-8-15(9-7-14)13-21(11-12-23-3)18(22)16-5-4-10-20-17(16)19-2/h4-10H,11-13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBHOBHBKPDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)C(=O)C2=C(N=CC=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-bromo-3-[3-(2,5-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904649.png)
![2-hydroxy-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B3904656.png)
![N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3904665.png)
![methyl 4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3904668.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3904673.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B3904678.png)

![2-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3904712.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904719.png)